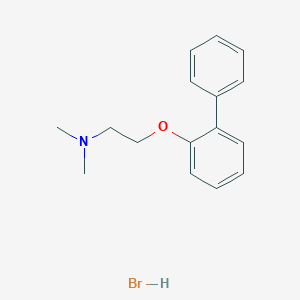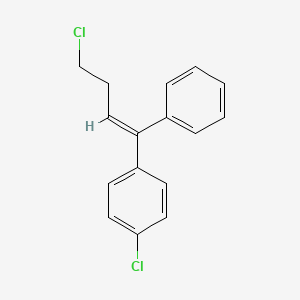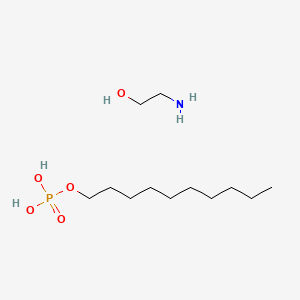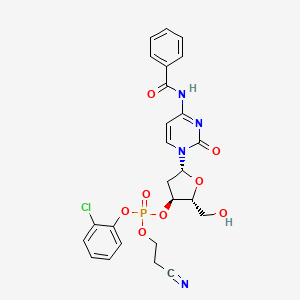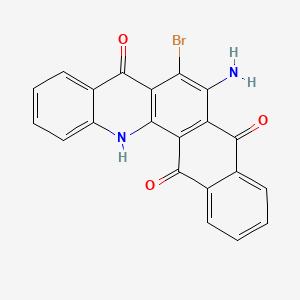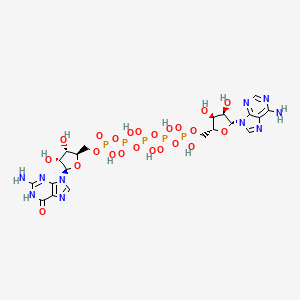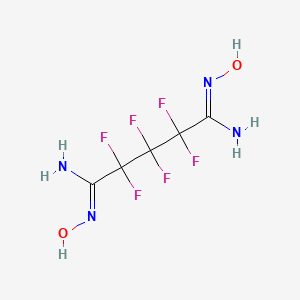
2,2,3,3,4,4-Hexafluoro-N(1),N(5)-dihydroxypentanediimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,3,3,4,4-Hexafluoro-N(1),N(5)-dihydroxypentanediimidamide is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms in its structure imparts significant stability and reactivity, making it a compound of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4-Hexafluoro-N(1),N(5)-dihydroxypentanediimidamide typically involves the reaction of hexafluoropentanediamide with hydroxylamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually catalyzed by a base such as sodium hydroxide. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled temperature and pressure conditions. The use of automated systems ensures consistent quality and yield of the product. The final product is then subjected to rigorous quality control measures to ensure its purity and suitability for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,3,3,4,4-Hexafluoro-N(1),N(5)-dihydroxypentanediimidamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced to form reduced derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
2,2,3,3,4,4-Hexafluoro-N(1),N(5)-dihydroxypentanediimidamide has several applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fluorinated materials and as a stabilizer in various industrial processes.
Wirkmechanismus
The mechanism of action of 2,2,3,3,4,4-Hexafluoro-N(1),N(5)-dihydroxypentanediimidamide involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its binding affinity to certain enzymes and receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2,3,3,4,4-Hexafluoro-N,N’-diisopropylpentanediamide
- 2,2,3,3,4,4-Hexafluoro-N,N’-dipentylpentanediamide
Uniqueness
2,2,3,3,4,4-Hexafluoro-N(1),N(5)-dihydroxypentanediimidamide is unique due to its specific arrangement of fluorine atoms and hydroxyl groups, which confer distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
4314-39-0 |
|---|---|
Molekularformel |
C5H6F6N4O2 |
Molekulargewicht |
268.12 g/mol |
IUPAC-Name |
2,2,3,3,4,4-hexafluoro-1-N',5-N'-dihydroxypentanediimidamide |
InChI |
InChI=1S/C5H6F6N4O2/c6-3(7,1(12)14-16)5(10,11)4(8,9)2(13)15-17/h16-17H,(H2,12,14)(H2,13,15) |
InChI-Schlüssel |
CDWHNJLCCKBYEX-UHFFFAOYSA-N |
Isomerische SMILES |
C(=N\O)(\N)/C(F)(F)C(F)(F)C(F)(F)/C(=N/O)/N |
Kanonische SMILES |
C(=NO)(C(C(C(C(=NO)N)(F)F)(F)F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


